Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-
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Overview
Description
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles . The reaction conditions often involve the use of dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide . These reactions are usually carried out in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as cyanide, resulting in the formation of 2,4-bis-methylthiopyrimidine derivatives.
Oxidation and Reduction: The methylthio groups can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert them back to thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, dimethylamine, sodium phenoxide, and potassium fluoride . Reaction conditions typically involve the use of polar aprotic solvents like DMSO or DMF and controlled temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, such as 2,4-bis-methylthiopyrimidine and its analogs
Scientific Research Applications
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: A related compound with similar structural features and reactivity.
4-Chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester: Another analog with comparable chemical properties.
Uniqueness
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its combination of chlorine, methylthio, and phenyl groups provides a versatile platform for the synthesis of various derivatives with tailored properties.
Properties
CAS No. |
651316-43-7 |
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Molecular Formula |
C18H15ClN2S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanyl-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C18H15ClN2S2/c1-22-14-10-8-13(9-11-14)16-15(12-6-4-3-5-7-12)17(23-2)21-18(19)20-16/h3-11H,1-2H3 |
InChI Key |
HDAJQLKIFTVBMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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